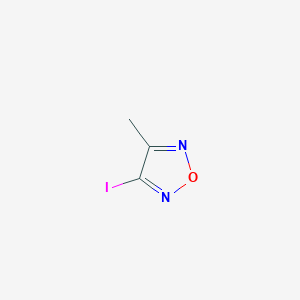

3-Iodo-4-methyl-1,2,5-oxadiazole

描述

Structure

3D Structure

属性

分子式 |

C3H3IN2O |

|---|---|

分子量 |

209.97 g/mol |

IUPAC 名称 |

3-iodo-4-methyl-1,2,5-oxadiazole |

InChI |

InChI=1S/C3H3IN2O/c1-2-3(4)6-7-5-2/h1H3 |

InChI 键 |

MPGUIXNPVONOAA-UHFFFAOYSA-N |

规范 SMILES |

CC1=NON=C1I |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Iodo 4 Methyl 1,2,5 Oxadiazole

Direct Synthesis Approaches to the 1,2,5-Oxadiazole Core

The formation of the 1,2,5-oxadiazole (furazan) ring is a critical step, with cyclodehydration reactions representing a primary and effective strategy.

Cyclodehydration is a powerful method for constructing the 1,2,5-oxadiazole ring from acyclic precursors, most notably α-dioximes. This process involves the removal of two molecules of water to induce ring closure.

The synthesis of asymmetrically substituted furazans like 4-methyl-1,2,5-oxadiazole typically begins with an appropriate acyclic precursor. A key precursor for this target is methylglyoxime (B158761). The general pathway involves the condensation of a dicarbonyl compound with hydroxylamine (B1172632) to form the dioxime, which is then cyclized.

The cyclodehydration of the α-dioxime is the crucial ring-forming step. A variety of dehydrating agents can be employed for this transformation. Thionyl chloride (SOCl₂) and succinic anhydride (B1165640) are classic reagents used for this purpose, often requiring heating. researchgate.net More modern approaches may utilize milder reagents to improve functional group compatibility and yield.

Table 1: Representative Conditions for Cyclodehydration of α-Dioximes

| Precursor | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |

| Methylglyoxime | Thionyl Chloride (SOCl₂) | Toluene | Reflux | Moderate |

| Methylglyoxime | Succinic Anhydride | None | 150-170 | Good |

| Generic α-Dioxime | 1,1'-Carbonyldiimidazole (B1668759) | THF | Ambient | High |

Note: Data is compiled from general procedures for furazan (B8792606) synthesis and represents typical outcomes.

Glyoxime (B48743) and its derivatives are the most common and versatile precursors for 1,2,5-oxadiazole synthesis. The parent ring, 1,2,5-oxadiazole, is readily prepared by the dehydration of glyoxime itself. researchgate.net For the synthesis of 4-methyl-1,2,5-oxadiazole, the corresponding asymmetrically substituted dioxime, methylglyoxime, is the required starting material. The reaction proceeds through the intramolecular elimination of water, forming the stable five-membered aromatic heterocycle. The efficiency of this cyclization can be highly dependent on the chosen dehydrating agent and reaction conditions.

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has been applied to the formation of oxadiazole rings. jchemrev.com The use of microwave irradiation can significantly reduce the time required for the cyclodehydration of dioximes compared to conventional heating methods. organic-chemistry.org This technique offers precise temperature control and can lead to cleaner reactions with fewer byproducts. For the synthesis of substituted furazans, a mixture of the dioxime and a dehydrating agent can be subjected to microwave irradiation for a period of minutes, as opposed to hours.

Table 2: Comparison of Conventional vs. Microwave-Assisted Furazan Synthesis

| Method | Heating | Reaction Time | Typical Yield |

| Conventional | Oil Bath | 4-8 hours | Moderate to Good |

| Microwave-Assisted | Microwave Reactor | 3-15 minutes | Good to Excellent |

Note: This table provides a general comparison based on literature for various heterocyclic syntheses.

Research into the synthesis of 1,2,5-oxadiazoles continues to yield novel protocols. mdpi.com These often focus on milder conditions, broader substrate scope, and improved efficiency. One such development is the use of 1,1'-carbonyldiimidazole (CDI) at ambient temperature to induce the formation of the furazan ring from bisoximes. This method avoids the harsh conditions associated with traditional dehydrating agents. Other novel strategies include the deoxygenation of the corresponding 1,2,5-oxadiazole N-oxides (furoxans), which can be a viable route to certain substituted furazans. researchgate.net

Cyclodehydration Reactions for Furazan Ring Formation

Targeted Iodination Strategies for 1,2,5-Oxadiazole Systems

Once the 4-methyl-1,2,5-oxadiazole core is synthesized, the final step is the introduction of an iodine atom at the 3-position. The 1,2,5-oxadiazole ring is an electron-deficient heterocycle, which directs the strategy for halogenation. Direct electrophilic substitution is challenging and often requires activated substrates or specific catalytic systems. Therefore, indirect methods are often more feasible.

A highly plausible route for the synthesis of 3-iodo-4-methyl-1,2,5-oxadiazole involves a Sandmeyer-type reaction. chemicalbook.com This would begin with the synthesis of 3-amino-4-methyl-1,2,5-oxadiazole. The amino group can then be converted to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. Subsequent treatment of the diazonium salt with an iodide salt, such as potassium iodide, would yield the desired this compound.

Table 3: Proposed Sandmeyer Reaction for Iodination

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 3-Amino-4-methyl-1,2,5-oxadiazole | NaNO₂ / H₂SO₄ | Potassium Iodide (KI) | This compound |

Note: This table outlines a proposed synthetic transformation based on established Sandmeyer reaction principles.

An alternative strategy is the "aromatic" Finkelstein reaction, which involves a halogen exchange. This would require the synthesis of a 3-halo precursor, such as 3-bromo-4-methyl-1,2,5-oxadiazole. This bromo derivative could potentially be synthesized from 3-amino-4-methyl-1,2,5-oxadiazole via a Sandmeyer reaction with a bromide source. The subsequent exchange of bromine for iodine can be accomplished using an iodide salt, often catalyzed by a transition metal complex, such as copper(I) or nickel(II) complexes.

Direct iodination using electrophilic iodinating agents like N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent (e.g., H₂O₂) is another possibility, though potentially less efficient for an electron-poor heterocycle without a strongly activating group.

Electrophilic Iodination Principles and Reagent Selection

Electrophilic iodination is a cornerstone for functionalizing heterocyclic compounds. Unlike more reactive aromatic systems, the electron-deficient nature of the 1,2,5-oxadiazole ring requires the iodine source to be highly electrophilic. thieme-connect.ded-nb.info The reaction mechanism typically involves the generation of a potent electrophilic iodine species, such as an iodonium (B1229267) ion (I+), which then attacks the carbon atom of the heterocyclic ring. The choice of iodinating reagent is critical and is often dictated by the substrate's reactivity and the desired selectivity. researchgate.net

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of various organic compounds, including heterocycles. organic-chemistry.org While NIS can iodinate activated (electron-rich) aromatic compounds on its own, its application to deactivated systems like 1,2,5-oxadiazole typically requires activation by a strong acid. researchgate.net The acid protonates the NIS molecule, enhancing the electrophilicity of the iodine atom and generating a more powerful iodinating agent. researchgate.net

The combination of NIS with a catalytic amount of a strong acid, such as trifluoroacetic acid (CF₃COOH) or trifluoromethanesulfonic acid (TfOH), has proven effective for the iodination of various aromatic and heterocyclic substrates under mild conditions. organic-chemistry.orgnih.gov For particularly deactivated systems, stronger acids like sulfuric acid may be employed. researchgate.net The use of an acid catalyst not only activates the NIS but also shortens reaction times and allows for lower reaction temperatures compared to using NIS alone.

Table 1: Comparison of NIS-Based Iodination Systems for Aromatic Compounds

| Iodination System | Substrate Type | Typical Conditions | Key Advantages |

| NIS alone | Activated Aromatics/Heterocycles | Acetonitrile, reflux | Mild, avoids strong acids |

| NIS / cat. CF₃COOH | Activated & Moderately Deactivated Aromatics | Acetonitrile, 20°C to reflux | Faster reaction times, milder than other acids. |

| NIS / H₂SO₄ | Deactivated Aromatics/Heterocycles | H₂SO₄ (solvent), 0-20°C | High reactivity for electron-poor systems. researchgate.net |

| NIS / Lewis Acid (e.g., Fe(III) triflimide) | Wide range of arenes | Mild conditions | High efficiency and activation of NIS. organic-chemistry.org |

This table presents generalized findings on the iodination of aromatic compounds, which are applicable to heterocycles like 1,2,5-oxadiazole.

Trifluoroperacetic acid (TFPAA), often generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is an exceptionally powerful oxidizing agent. wikipedia.org In the context of iodination, it is used to generate a highly reactive electrophilic iodine species from elemental iodine (I₂). This methodology is particularly effective for the exhaustive iodination of various aromatic and heterocyclic rings, yielding poly-iodinated compounds where other methods might fail. researchgate.net The high reactivity of the TFPAA-iodine system makes it suitable for functionalizing electron-deficient substrates. wikipedia.orgresearchgate.net This method's utility has been demonstrated in the synthesis of polyiodo pyrazoles and benzimidazoles, highlighting its potential for application to other nitrogen-rich heterocycles like 1,2,5-oxadiazole. researchgate.net

Regioselective Iodination in the Presence of Alkyl Substituents

The directing effect of substituents on a heterocyclic ring is paramount for achieving regioselectivity during electrophilic substitution. In the case of 4-methyl-1,2,5-oxadiazole, the substrate for the synthesis of this compound, the methyl group and the inherent electronic properties of the oxadiazole ring govern the position of iodination.

The 1,2,5-oxadiazole ring itself is electron-deficient, which deactivates the carbon positions (C3 and C4) towards electrophilic attack. thieme-connect.de However, the methyl group at the C4 position is an electron-donating group, which provides a moderate activating effect at the adjacent C3 position. Consequently, the electrophilic iodine species will preferentially attack the C3 carbon, as it is the most electron-rich and sterically accessible site. This results in the highly regioselective formation of the 3-iodo product over the alternative of substituting a proton on the methyl group. The synthesis of similarly substituted heterocycles, such as 4-iodo-3-methylisoxazole-5-formaldehyde via iodination of the corresponding 3-methylisoxazole, further illustrates this principle of regioselectivity. google.com

Optimization of Reaction Conditions for Directed Halogenation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired halogenated product while minimizing side reactions. For the directed iodination of 4-methyl-1,2,5-oxadiazole, several parameters must be considered.

Catalyst Choice and Loading : When using NIS, the choice of acid catalyst (e.g., CF₃COOH, TfOH, H₂SO₄) and its concentration are critical. researchgate.net A stronger acid or higher loading can increase the reaction rate but may also lead to degradation of the substrate or product. Catalytic amounts are often sufficient.

Solvent : The choice of solvent can significantly influence the reaction's outcome. Acetonitrile is a common solvent for NIS iodinations. In some cases, specialized solvents like hexafluoroisopropanol (HFIP) have been shown to promote the halogenation of heterocycles with N-halosuccinimides under mild conditions. organic-chemistry.org

Temperature : The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also decrease selectivity and lead to decomposition, particularly with energetic compounds like oxadiazoles (B1248032). organic-chemistry.org Many NIS/acid-catalyzed iodinations can be performed at room temperature.

Reaction Time : The duration of the reaction should be monitored (e.g., by TLC or GC-MS) to ensure complete consumption of the starting material without allowing for the formation of byproducts from over-reaction or degradation.

Table 2: Parameters for Optimization of Directed Iodination

| Parameter | Influence on Reaction | Optimization Strategy |

| Reagent | Reactivity and Selectivity | Select potent electrophilic source (e.g., NIS/acid, I₂/oxidant). researchgate.netresearchgate.net |

| Catalyst | Activation of Iodinating Agent | Screen Brønsted and Lewis acids; optimize loading. researchgate.netorganic-chemistry.org |

| Solvent | Solubility and Reactivity | Test polar aprotic (e.g., acetonitrile) and protic (e.g., HFIP) solvents. organic-chemistry.org |

| Temperature | Reaction Rate and Stability | Start at low temperatures (0°C to RT) and adjust as needed. researchgate.net |

| Time | Yield and Purity | Monitor reaction progress to determine the optimal endpoint. |

Introduction of the Methyl Group via Established Synthetic Routes

The synthesis of 3,4-disubstituted 1,2,5-oxadiazoles typically does not involve the direct alkylation of the heterocyclic ring. Instead, the substituents are incorporated into the acyclic precursor, which is then cyclized to form the desired heterocycle. thieme-connect.de

The most common and versatile method for synthesizing 3,4-disubstituted 1,2,5-oxadiazoles is the dehydration of α-dioximes (glyoximes). thieme-connect.deorganic-chemistry.org To synthesize the 4-methyl-1,2,5-oxadiazole intermediate, one would start with a precursor that already contains the methyl group. A logical precursor would be methylglyoxime. This precursor can be synthesized through various standard organic chemistry methods. The subsequent dehydration and cyclization of the substituted glyoxime, using a range of dehydrating agents, yields the 4-methyl-1,2,5-oxadiazole ring system, which is then ready for the regioselective iodination step described previously. thieme-connect.de

Sequential Construction of Methyl and Iodo Moieties

The sequential construction of the methyl and iodo groups on the 1,2,5-oxadiazole ring offers a versatile approach to the target molecule. This strategy allows for the controlled introduction of each substituent, which can be advantageous for analogue synthesis and structure-activity relationship studies. A plausible and chemically sound sequence involves the initial formation of a methyl-substituted oxadiazole precursor, followed by the introduction of the iodine atom.

One potential pathway begins with the synthesis of 3-amino-4-methyl-1,2,5-oxadiazole. This can be achieved through established methods of forming the 1,2,5-oxadiazole ring from appropriate starting materials containing a methyl group and a precursor to the amino group. Once 3-amino-4-methyl-1,2,5-oxadiazole is obtained, the amino group can be converted to an iodo group via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry involves the diazotization of the amino group with a nitrite source, typically in the presence of a strong acid, to form a diazonium salt intermediate. Subsequent treatment of the diazonium salt with an iodide salt, such as potassium iodide, facilitates the displacement of the diazonium group by an iodine atom, yielding the desired this compound.

Table 1: Proposed Reaction Parameters for the Sequential Synthesis of this compound

| Step | Reactant(s) | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Product |

| 1 | Appropriate methyl-containing precursor | Reagents for oxadiazole ring formation | Various | Varies | Varies | 3-Amino-4-methyl-1,2,5-oxadiazole |

| 2 | 3-Amino-4-methyl-1,2,5-oxadiazole | 1. NaNO₂, H₂SO₄2. KI | Water, Acid | 0 - 5 (diazotization), then heat | 1-2 hours | This compound |

While this sequential approach is theoretically robust, the specific reaction conditions, such as temperature, reaction time, and the choice of reagents, would require optimization to achieve high yields and purity of the final product. The stability of the intermediate diazonium salt is a critical factor to consider in this synthetic sequence.

Synthetic Route to this compound: A Multi-Step Approach

A more extensively documented and practical multi-step synthesis of this compound proceeds through a key intermediate, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. This approach leverages the relative stability of the carboxylic acid functional group, which can be later converted to the iodo substituent.

The synthesis commences with the preparation of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. This can be achieved in a two-step process starting from readily available precursors. The first step typically involves the formation of the 1,2,5-oxadiazole ring system, followed by oxidation of a suitable precursor group to the carboxylic acid.

Once 4-methyl-1,2,5-oxadiazole-3-carboxylic acid is synthesized and purified, the crucial step is the decarboxylative iodination. A well-established method for this transformation is the Hunsdiecker reaction or a modified version thereof. byjus.comwikipedia.org The classic Hunsdiecker reaction involves the conversion of the carboxylic acid to its silver salt, followed by treatment with elemental iodine. byjus.comwikipedia.org This reaction proceeds via a radical mechanism, leading to the loss of carbon dioxide and the introduction of an iodine atom at the position of the former carboxyl group.

Table 2: Multi-Step Synthetic Route to this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | Commercially available precursors | Reagents for ring formation | 3,4-Dimethyl-1,2,5-oxadiazole (B1295370) | Formation of the oxadiazole ring |

| 2 | 3,4-Dimethyl-1,2,5-oxadiazole | Oxidizing agent (e.g., KMnO₄) | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | Selective oxidation of a methyl group |

| 3 | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | 1. Silver salt formation (e.g., AgNO₃)2. Iodine (I₂) | This compound | Hunsdiecker decarboxylative iodination |

Variations of the Hunsdiecker reaction exist, which may offer milder conditions or improved yields. For instance, using a combination of an iodine source, such as N-iodosuccinimide (NIS), and a suitable catalyst or initiator can also effect the decarboxylative iodination. organic-chemistry.org The choice of solvent is also critical for the success of this reaction, with non-polar aprotic solvents often being employed. byjus.com

This multi-step approach, centered around the stable carboxylic acid intermediate, provides a reliable and scalable route to this compound. The individual steps are based on well-understood organic transformations, allowing for a systematic and controlled synthesis of the target compound.

Chemical Reactivity and Mechanistic Pathways of 3 Iodo 4 Methyl 1,2,5 Oxadiazole

Stability and Aromaticity Considerations within the 1,2,5-Oxadiazole System

The inherent stability of the 1,2,5-oxadiazole ring allows for a variety of chemical manipulations on its substituents. thieme-connect.de However, the degree of stability is significantly influenced by the substitution pattern. Generally, 3,4-disubstituted 1,2,5-oxadiazoles, such as 3-iodo-4-methyl-1,2,5-oxadiazole, are more robust and stable, particularly towards alkaline conditions, compared to the parent or monosubstituted furazans, which can undergo ring-cleavage reactions. thieme-connect.de The presence of two substituents, as in the title compound, enhances thermal stability and contributes to a planar conformation, which is a favorable characteristic in various applications, including energetic materials. researchgate.net Despite its aromaticity, the ring is generally resistant to acid attack, though one of the ring nitrogen atoms can be alkylated under forcing conditions. thieme-connect.de

| Property | Value/Description | Reference |

| Common Name | Furazan (B8792606) | chemicalbook.com |

| System Type | 5-membered, planar, heteroaromatic | chemicalbook.com |

| Aromaticity Index (Bird, IA) | 53 | chemicalbook.comthieme-connect.de |

| pKa | ~ -5.0 (less basic than isoxazole) | chemicalbook.com |

| Dipole Moment | 3.38 D (greater than isoxazole) | chemicalbook.com |

| Stability to Alkali | High for 3,4-disubstituted derivatives | thieme-connect.de |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is a composite of the effects exerted by its functional groups on the electron-deficient heterocyclic core.

The iodine atom at the C-3 position plays a crucial role in the chemical reactivity of the molecule. As a halogen, iodine is an effective leaving group, and its presence significantly enhances the electrophilicity of the carbon atom to which it is attached. vulcanchem.com This makes the C-3 position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Various nucleophiles can displace the iodide ion, providing a versatile pathway for the synthesis of a wide range of 3-substituted-4-methyl-1,2,5-oxadiazoles.

Furthermore, the carbon-iodine bond is a key site for modern cross-coupling reactions. Catalytic methods, such as those employing palladium or copper catalysts, can be utilized to form new carbon-carbon or carbon-heteroatom bonds at this position, demonstrating the synthetic utility of the iodo substituent. vulcanchem.com

Ring-Opening and Rearrangement Mechanisms

Despite its aromatic stabilization, the 1,2,5-oxadiazole ring contains a relatively weak N-O bond, making it susceptible to cleavage and rearrangement under specific energetic conditions.

Under thermal stress, 1,2,5-oxadiazoles undergo characteristic ring fragmentation. arkat-usa.org Thermolysis, typically at high temperatures (e.g., >240 °C), or flash vacuum pyrolysis (FVP) leads to the cleavage of the O(1)−N(2) and C(3)−C(4) bonds. arkat-usa.org This fragmentation pathway cleanly generates two key reactive species: a nitrile and a nitrile oxide. arkat-usa.org

For instance, the thermolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) produces benzonitrile (B105546) and benzonitrile oxide, which can be trapped by suitable reagents. arkat-usa.org This method of generating nitrile oxides is a synthetically valuable process, as these intermediates can readily participate in 1,3-dipolar cycloaddition reactions. arkat-usa.org While detailed photochemical studies on this compound are not extensively documented, photochemical rearrangements are a known reaction pathway for various oxadiazole isomers, often proceeding through ring-opening to form reactive intermediates. chim.it

| Reaction Type | Conditions | Products | Key Feature | Reference |

| Thermolysis | Heat (~245 °C) | Nitrile + Nitrile Oxide | Cleavage of O(1)-N(2) and C(3)-C(4) bonds | arkat-usa.org |

| Flash Vacuum Pyrolysis (FVP) | High Temp (550-650 °C) | Nitrile + Nitrile Oxide | Clean fragmentation into reactive intermediates | arkat-usa.org |

The Boulton-Katritzky rearrangement is a signature reaction of heterocyclic systems, including oxadiazoles (B1248032), that involves the intramolecular rearrangement of a substituted heterocycle into an isomeric system. osi.lvidexlab.com This reaction typically involves a three-atom side chain attached to the heterocycle, which contains a terminal nucleophilic atom. chim.it In the context of oxadiazoles, the rearrangement proceeds via a nucleophilic attack from the side chain onto the N-2 position of the ring, facilitated by the cleavage of the weak O-N bond. chim.it

While more extensively studied for 1,2,4-oxadiazoles, this rearrangement is also observed in 1,2,5-oxadiazole systems. thieme-connect.deosi.lv Specifically, 3-heteroallyl-substituted 1,2,5-oxadiazoles can undergo the Boulton-Katritzky rearrangement to convert the oxadiazole into a new five-membered heterocycle. thieme-connect.de This reaction underscores the latent reactivity of the oxadiazole N-O bond and provides a pathway to structurally diverse heterocyclic compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key handle for the construction of more complex molecules through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for various palladium-catalyzed transformations, including the Suzuki-Miyaura and Stille couplings. These reactions are powerful tools for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. While specific studies on this compound are not prevalent, the reactivity of analogous iodo-heterocycles provides a strong indication of its potential behavior in such reactions. For instance, the Suzuki-Miyaura coupling of halo-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones has been shown to proceed in good to excellent yields, even with less reactive chloro derivatives. orgsyn.org This suggests that the more reactive iodo-substituted oxadiazole would be a highly suitable substrate.

Research on other iodo-heterocycles, such as iodoindazoles, further supports the feasibility of this transformation. These studies demonstrate that a variety of boronic acids can be coupled with the heterocyclic core under standard palladium catalysis conditions. The table below presents representative conditions and yields for the Suzuki-Miyaura coupling of analogous iodo-heterocyclic compounds, which can be considered as a model for the expected reactivity of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles

| Iodo-Heterocycle | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 85 |

| 4-Iodo-1,2,3-triazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 |

The Stille coupling offers another powerful method for C-C bond formation by coupling an organohalide with an organotin reagent, catalyzed by palladium. organic-chemistry.orguwindsor.ca This reaction is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. organic-chemistry.orglibretexts.org Given the reactivity of the C-I bond, this compound is expected to be an excellent substrate for the Stille reaction.

The general mechanism of the Stille coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the organotin reagent to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. While specific examples of the Stille coupling of this compound are not readily found in the literature, the reaction is widely applicable to a vast array of aryl and heteroaryl halides. The table below provides a general overview of typical conditions used for the Stille coupling of iodo-arenes, which can be extrapolated to the target compound.

Table 2: General Conditions for Stille Coupling of Iodo-Arenes

| Iodo-Arene | Organotin Reagent | Catalyst | Ligand | Solvent |

|---|---|---|---|---|

| Iodobenzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | PPh₃ | Toluene |

| 1-Iodonaphthalene | Trimethyl(phenyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | DMF |

The activation of the carbon-iodine bond is the initial and crucial step in the transition metal-catalyzed cross-coupling reactions of this compound. This process typically occurs via oxidative addition to a low-valent transition metal center, most commonly palladium(0). The electron-deficient nature of the 1,2,5-oxadiazole ring is expected to facilitate this oxidative addition step, making the C-I bond more susceptible to cleavage.

Beyond cross-coupling reactions, the activated C-I bond can participate in a range of other functionalization reactions. These include but are not limited to:

Carbonylation: Insertion of carbon monoxide into the activated C-Pd-I intermediate can lead to the formation of acyl-palladium species, which can then be trapped by various nucleophiles to afford ketones, esters, amides, and other carbonyl derivatives.

Heck Reaction: Coupling with alkenes can introduce vinyl groups at the 3-position of the oxadiazole ring.

Sonogashira Coupling: Reaction with terminal alkynes provides a direct route to 3-alkynyl-4-methyl-1,2,5-oxadiazoles.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be employed to introduce nitrogen-based substituents.

The versatility of the C-I bond in this compound makes it a valuable precursor for the synthesis of a diverse array of substituted 1,2,5-oxadiazoles, enabling the exploration of their potential applications in various fields of chemistry.

Theoretical and Computational Investigations of 3 Iodo 4 Methyl 1,2,5 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. For 3-iodo-4-methyl-1,2,5-oxadiazole, these calculations can elucidate its electronic structure, predict its spectroscopic signatures, and offer a quantitative understanding of its chemical reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of heterocyclic compounds due to its balance of computational cost and accuracy. mdpi.com By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), the geometric and electronic structure of this compound can be optimized. researchgate.net

DFT calculations can determine key structural parameters, including bond lengths, bond angles, and dihedral angles. For the 1,2,5-oxadiazole ring, DFT would likely confirm its planar geometry. The introduction of the iodine and methyl substituents would lead to specific bond distortions and electronic redistributions within the ring. Furthermore, DFT is used to calculate thermodynamic properties, dipole moments, and vibrational frequencies, which can aid in the interpretation of experimental infrared and Raman spectra. researchgate.net

A comparative analysis with other oxadiazole isomers reveals significant variations in their electronic and thermodynamic properties, which can influence their stability and reactivity. researchgate.net For instance, studies on related 1,3,4-oxadiazole (B1194373) derivatives have shown that DFT calculations can effectively predict their stability and reactivity. mdpi.com

Table 1: Exemplary Calculated Properties for Oxadiazole Derivatives using DFT

| Property | Exemplary Value Range | Significance |

| Total Energy (Hartree) | -500 to -700 | Indicates molecular stability. |

| Dipole Moment (Debye) | 2.0 - 5.0 | Reflects the polarity and intermolecular interactions. |

| Hardness (eV) | 1.5 - 3.0 | Measures resistance to change in electron configuration. mdpi.com |

| Softness (eV⁻¹) | 0.3 - 0.7 | Indicates the ease of electronic charge transfer. mdpi.com |

Note: The values in this table are illustrative and based on typical ranges found for substituted oxadiazoles (B1248032) in the literature. Specific values for this compound would require dedicated calculations.

For even greater accuracy, particularly for electronic properties and reaction energetics, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a higher level of theory and are often used to benchmark DFT results. They are particularly valuable for systems where electron correlation effects are significant. For this compound, high-accuracy calculations could provide precise predictions of ionization potentials, electron affinities, and excited state energies.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, potentially involving the iodine atom and the oxadiazole ring. The LUMO is likely to be distributed over the π-system of the ring. The energy gap would provide insights into its kinetic stability and its susceptibility to electronic excitation. Studies on other oxadiazole derivatives have successfully used FMO analysis to rationalize their biological activities and reaction outcomes. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attack. irjweb.com The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). irjweb.com

In this compound, the MEP map would likely show a negative potential around the oxygen and nitrogen atoms of the oxadiazole ring, making them potential sites for interaction with electrophiles or for hydrogen bonding. irjweb.com The region around the iodine atom might exhibit a positive potential (a "sigma-hole"), which is a characteristic feature of halogen bonding and can direct intermolecular interactions. The methyl group would present a region of relatively neutral potential. This information is invaluable for predicting how the molecule will interact with other reagents and biological targets.

Conformational Analysis and Energy Landscapes

While the 1,2,5-oxadiazole ring itself is planar, the presence of the methyl group introduces a degree of conformational flexibility due to rotation around the C-C single bond. A conformational analysis would involve calculating the rotational energy barrier of the methyl group. This is typically done by systematically rotating the methyl group and calculating the energy at each step.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of intermediates and the calculation of transition state structures and energies. For this compound, several types of reactions could be explored computationally.

Given the presence of an iodine atom on the heterocyclic ring, reactions such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) are of significant interest. Computational studies could model the reaction pathways for these transformations. This would involve:

Locating Transition States: Identifying the high-energy structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier for the reaction, which correlates with the reaction rate.

Investigating Intermediates: Identifying any stable or transient species that are formed during the reaction.

For example, in a hypothetical SNAr reaction with a nucleophile, DFT calculations could be used to model the formation of the Meisenheimer complex (the intermediate) and the subsequent departure of the iodide leaving group. The calculated activation energies for different nucleophiles could help in predicting the feasibility and outcome of such reactions. Similarly, the catalytic cycle of a cross-coupling reaction could be modeled to understand the roles of the catalyst, ligands, and reaction conditions. Such studies on related heterocyclic systems have been instrumental in optimizing reaction conditions and developing new synthetic methodologies. researchgate.net

Solvent Effects and Environmental Perturbations on Molecular Properties

There is no available research data concerning the specific effects of solvents or other environmental perturbations on the molecular properties of this compound. Studies on how different solvent environments (e.g., polar, nonpolar, protic, aprotic) influence its structural, electronic, or spectroscopic properties have not been published. While computational studies on solvent effects for other oxadiazole derivatives have been conducted, these findings cannot be directly extrapolated to the title compound due to differences in the isomer and substituent patterns which significantly influence molecular behavior. nih.gov

Due to the lack of specific research, no data tables on the dynamic behavior or solvent effects of this compound can be generated.

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 3-Iodo-4-methyl-1,2,5-oxadiazole, offering a window into the chemical environment of its constituent protons and carbons.

Proton NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For this compound, the key structural protons are those of the methyl group. Due to the fully substituted nature of the 1,2,5-oxadiazole ring in this compound, no aromatic protons are present. Predicted ¹H NMR data indicates the chemical shift for the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl Protons (-CH₃) | 2.6–2.8 |

Data is based on predicted values and should be confirmed by experimental analysis.

Carbon-13 NMR spectroscopy provides crucial information about the carbon framework of the molecule. In this compound, this technique helps to identify the carbon atoms of the oxadiazole ring and the attached methyl group. The distinct chemical environments of these carbons result in characteristic signals. Predicted data suggests the approximate chemical shifts for the carbon atoms in the molecule, including the two distinct carbons within the C=N double bonds of the heterocyclic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxadiazole Ring Carbons (C=N) | ~160 |

| Methyl Carbon (-CH₃) | Not available |

Data is based on predicted values and should be confirmed by experimental analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is used to identify the functional groups and ascertain the molecular vibrational modes based on the interaction of molecules with electromagnetic radiation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational transitions of its bonds. For this compound, FT-IR analysis would be expected to reveal characteristic absorption bands for the C-H bonds of the methyl group, the C=N and N-O bonds within the oxadiazole ring, and the C-I bond. While this technique is fundamental for confirming the presence of these functional groups, specific experimental FT-IR data for this compound is not detailed in the available research.

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and can offer detailed information about the vibrational modes of the oxadiazole ring structure. Analysis of the Raman spectrum would aid in a more complete vibrational assignment for this compound. As with FT-IR, specific experimental Raman spectroscopic data for this compound is not found in the surveyed scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique that provides critical information about a molecule's mass and, by extension, its elemental formula. It also offers insights into the molecule's structure through the analysis of its fragmentation patterns under energetic conditions.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion with a high degree of accuracy. This precision allows for the confident determination of the elemental composition of this compound. The molecular formula is established as C₃H₃IN₂O. vulcanchem.com The exact mass measurement from HRMS serves to differentiate the compound from other potential structures with the same nominal mass. For many oxadiazole derivatives, HRMS is a standard method to confirm the molecular formula, with experimentally determined values typically falling within a very narrow margin (e.g., ±0.4%) of the calculated mass. acs.org

Table 1: HRMS Data for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₃H₃IN₂O |

| Calculated Molecular Weight (g/mol) | 210.97 |

| Calculated Exact Mass (Da) | 209.92901 |

| Observed Mass [M+H]⁺ (Da) | Typically within ±5 ppm of calculated value |

The electron impact (EI) mass spectrum of this compound reveals characteristic fragmentation pathways that are instrumental in confirming its structure. While a detailed fragmentation study for this specific molecule is not widely published, the pattern can be inferred from the known behavior of substituted oxadiazoles (B1248032). scielo.brsci-hub.st The molecular ion peak is expected to be clearly observed. Key fragmentation processes typically involve the cleavage of the weakest bonds and the loss of stable neutral fragments.

Common fragmentation pathways for substituted oxadiazoles include the initial rupture of the heterocyclic ring and the loss of substituents. sci-hub.stresearchgate.net For this compound, primary fragmentation events would likely include the homolytic cleavage of the carbon-iodine bond, which is relatively weak, and the loss of the methyl group. Subsequent fragmentation would involve the characteristic breakdown of the 1,2,5-oxadiazole ring system.

Table 2: Postulated Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Structure / Loss | m/z (Mass/Charge Ratio) |

|---|---|---|

| [C₃H₃IN₂O]⁺ | Molecular Ion | 210 |

| [C₃H₃N₂O]⁺ | Loss of Iodine radical (•I) | 83 |

| [C₂IN₂O]⁺ | Loss of Methyl radical (•CH₃) | 195 |

| [C₂H₃N₂]⁺ | Ring cleavage fragment | 55 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although a specific crystal structure for this compound is not publicly documented, analysis of related oxadiazole structures demonstrates the power of this method. researchgate.netresearchgate.net

The analysis would confirm the planarity of the 1,2,5-oxadiazole ring and provide exact measurements for the C-I, C-C, C-N, and N-O bond lengths. Such data is vital for understanding the electronic and steric effects of the iodo and methyl substituents on the ring. The resulting structural data serves as a benchmark for computational models and helps explain the compound's reactivity. researchgate.net

Table 3: Illustrative Data Obtainable from X-ray Crystallographic Analysis

| Parameter | Description | Example Value (Hypothetical) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/n |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=4.8 Å, b=13.8 Å, c=11.7 Å, β=96.5° |

| Bond Length (C-I) | The distance between the carbon and iodine atoms. | ~2.10 Å |

| Bond Angle (I-C-C) | The angle formed by the I, C, and C atoms. | ~120° |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the elements (carbon, hydrogen, nitrogen) within a pure compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₃H₃IN₂O). A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. This method is routinely used to characterize newly synthesized oxadiazole derivatives. acs.orgresearchgate.net

Table 4: Elemental Analysis Data for this compound

| Element | Molecular Formula: C₃H₃IN₂O | Calculated (%) | Found (%) |

|---|---|---|---|

| Carbon (C) | (3 * 12.011) / 209.97 * 100 | 17.16 | Typically within ±0.4% of calculated value |

| Hydrogen (H) | (3 * 1.008) / 209.97 * 100 | 1.44 | Typically within ±0.4% of calculated value |

| Nitrogen (N) | (2 * 14.007) / 209.97 * 100 | 13.34 | Typically within ±0.4% of calculated value |

Derivatives and Functionalization Strategies of 3 Iodo 4 Methyl 1,2,5 Oxadiazole

Synthesis of Novel Analogs through Post-Functionalization of the Oxadiazole Core

Post-functionalization strategies are efficient for generating libraries of related compounds from a common intermediate. For the 1,2,5-oxadiazole system, this often involves the manipulation of substituents attached to the ring. While the 1,2,5-oxadiazole ring itself is relatively resistant to electrophilic and nucleophilic attack, the presence of a good leaving group, such as the iodo substituent in the title compound, is a key enabler for introducing new functionalities. researchgate.net

One illustrative strategy, though applied to the related aminofurazans, highlights the potential for building complexity. The reaction of 3-aminofurazans with carbon tetrachloride in the presence of a Lewis acid yields dichloroimine derivatives, demonstrating a method to functionalize the ring's appendages. acs.org Furthermore, the creation of hybrid molecules, such as 1,2,4-oxadiazol/1,2,5-oxadiazole 2-oxide hybrids, showcases how a pre-formed oxadiazole can act as a building block for more complex heterocyclic systems. researchgate.net These examples underscore the principle of using a stable, substituted oxadiazole core as a scaffold for diversification.

Exploration of the Iodo-Group as a Synthetic Handle

The carbon-iodine (C-I) bond is a highly valuable synthetic handle in organic chemistry due to its susceptibility to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those mediated by transition metals.

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new C-C bonds. The iodo group at the 3-position of the oxadiazole ring makes the compound an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. It is highly plausible that 3-iodo-4-methyl-1,2,5-oxadiazole could react with various aryl- or vinylboronic acids or their pinacol (B44631) esters to yield 3-aryl- or 3-vinyl-4-methyl-1,2,5-oxadiazoles. Such reactions are well-documented for other iodo-substituted heterocycles, like 3-iodoindazoles, which undergo efficient vinylation using pinacol vinyl boronate under microwave irradiation. nih.gov The typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. nih.govtandfonline.com

Sonogashira Coupling: This reaction provides a direct route to alkynylated derivatives by coupling a terminal alkyne with an organic halide, co-catalyzed by palladium and copper complexes. nih.govnih.gov Reacting this compound with a terminal alkyne (e.g., phenylacetylene (B144264) or trimethylsilylacetylene) under Sonogashira conditions would furnish the corresponding 3-alkynyl-4-methyl-1,2,5-oxadiazole. nih.govresearchgate.net These reactions are typically carried out under mild, basic conditions, making them compatible with a wide range of functional groups. nih.gov

Halogen-lithium exchange is a classic organometallic transformation that converts an organic halide into a highly reactive organolithium species. This reaction typically occurs very rapidly at low temperatures (e.g., -78 °C) upon treatment with an alkyllithium reagent like n-butyllithium (BuLi).

For this compound, treatment with BuLi could potentially lead to the formation of 3-lithio-4-methyl-1,2,5-oxadiazole. This powerful nucleophile can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the 3-position.

However, a significant competing reaction exists. The electron-withdrawing nature of the 1,2,5-oxadiazole ring acidifies the protons on the adjacent methyl group. researchgate.net This can lead to preferential deprotonation of the methyl group (lateral lithiation) rather than halogen-lithium exchange. nih.gov The outcome is often dependent on the specific substrate, the organolithium reagent used, and the reaction conditions. For instance, studies on 3,4-dimethyl-1,2,5-thiadiazole (B3032850) showed that it undergoes ring cleavage upon reaction with BuLi, highlighting the complex reactivity of such systems. nih.gov Careful optimization would be required to favor the desired halogen-lithium exchange pathway.

Modifications at the Methyl Position

The methyl group at the 4-position is not merely a passive substituent. Its protons are activated by the adjacent electron-deficient oxadiazole ring, making it a site for various chemical transformations.

The activated methyl group can be oxidized to introduce oxygen-containing functional groups. A common reagent for the oxidation of activated methyl groups on N-heterocycles is selenium dioxide (SeO₂). tandfonline.com This reagent can convert methyl groups into aldehydes (-CHO). tandfonline.com Further oxidation could potentially yield the corresponding carboxylic acid, 3-iodo-1,2,5-oxadiazole-4-carboxylic acid. For example, the oxidation of methylquinolines to quinoline (B57606) aldehydes using SeO₂ is a well-established procedure. tandfonline.com Using SeO₂ in the presence of tert-butyl hydroperoxide (TBHP) can provide milder conditions and prevent over-oxidation to the carboxylic acid. Reduction of the oxadiazole ring system itself is challenging and often results in ring cleavage, especially with powerful reducing agents like lithium aluminum hydride. researchgate.net

As mentioned previously, the methyl group is prone to deprotonation (lithiation) by strong bases like BuLi. This process, known as lateral lithiation, is a powerful method for C-C bond formation. nih.gov Research on 3,4-dimethyl-1,2,5-oxadiazole (B1295370) confirms that the methyl groups on this ring system can be lithiated and subsequently react with electrophiles. researchgate.net

This strategy would involve treating this compound with a strong base to generate the intermediate carbanion, 3-iodo-4-(lithiomethyl)-1,2,5-oxadiazole. This nucleophile could then be trapped with various electrophiles to introduce a wide range of substituents, effectively elongating the carbon chain at the 4-position. This pathway provides a complementary functionalization strategy to the reactions at the iodo position.

Synthesis of Polyfunctionalized 1,2,5-Oxadiazole Scaffolds

Detailed research findings on the synthesis of polyfunctionalized 1,2,5-oxadiazole scaffolds starting from this compound are not present in the current body of scientific literature. The carbon-iodine bond is a well-established reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. chemistry-chemists.comacs.orgnih.govgoogle.com It is hypothetically feasible to employ these methods to introduce a wide array of functional groups at the 3-position of the 4-methyl-1,2,5-oxadiazole core. However, the absence of specific experimental data, including optimized reaction conditions, catalyst systems, and substrate scopes, prevents the creation of a detailed and accurate data table for such transformations.

Design Principles for Next-Generation Oxadiazole-Based Building Blocks

The design of next-generation building blocks from this compound would theoretically leverage the distinct properties of its substituents. The 1,2,5-oxadiazole (furazan) ring is a key component in the design of various functional molecules, including energetic materials, due to its high nitrogen content and heat of formation. frontiersin.org

Key design principles would likely include:

Exploitation of the C-I Bond: The iodine atom serves as a versatile handle for post-synthesis modification. This allows for the late-stage introduction of diverse functionalities, which is a highly desirable feature in medicinal chemistry and materials science for creating libraries of compounds with varied properties. rsc.orgnih.gov

Bioisosteric Replacement: The oxadiazole ring is often used as a bioisostere for ester and amide groups in drug design, offering improved metabolic stability and pharmacokinetic profiles. nih.govsigmaaldrich.com Derivatives of this compound could be designed to explore new chemical space in this context.

Energetic Materials Development: The 1,2,5-oxadiazole core is a prominent scaffold in the field of energetic materials. frontiersin.orgnih.gov Functionalization via the iodo-group could be used to attach explosophoric groups (e.g., nitro, nitramino, or azido (B1232118) groups) to create novel high-energy-density materials. The design would focus on achieving a balance between energetic performance and sensitivity.

Without dedicated studies on this compound, these principles remain general to the broader class of substituted oxadiazoles (B1248032).

Conclusion and Future Research Directions

Summary of Key Synthetic and Mechanistic Insights

While dedicated synthetic routes to 3-iodo-4-methyl-1,2,5-oxadiazole are not extensively documented, a coherent pathway can be proposed based on established heterocyclic chemistry. The synthesis would logically begin with the formation of the 4-methyl-1,2,5-oxadiazole core, followed by a regioselective iodination.

Proposed Synthesis:

Formation of the Furazan (B8792606) Ring: The most common method for constructing the 1,2,5-oxadiazole ring is the cyclization of an α-dioxime. For the target molecule, this would involve the synthesis of methylglyoxime (B158761), which can be prepared from 2-butanone. Dehydrative cyclization of methylglyoxime would yield the 4-methyl-1,2,5-oxadiazole precursor.

Regioselective Iodination: The electron-deficient nature of the furazan ring makes direct electrophilic halogenation challenging. However, effective iodination could likely be achieved using iodine in the presence of an oxidizing agent or a hypervalent iodine reagent. frontiersin.orgresearchgate.netacs.org An alternative approach involves a halogen exchange (halex) reaction, starting from the corresponding bromo- or chloro-derivative, catalyzed by a copper or palladium complex.

Mechanistic Considerations:

The mechanism of direct iodination would proceed via an electrophilic aromatic substitution pathway. The regioselectivity, favoring iodination at the C3 position adjacent to the methyl group, would be influenced by a combination of steric and electronic factors. The electron-donating (by hyperconjugation) methyl group may subtly influence the electronic distribution of the ring, guiding the incoming electrophile.

Unexplored Reactivity and Transformations

The true potential of this compound lies in the reactivity of its carbon-iodine bond, which serves as a versatile handle for a wide array of chemical transformations. This positions the molecule as an ideal building block for creating libraries of complex derivatives.

Transition-Metal-Catalyzed Cross-Coupling Reactions: The C-I bond is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. thieme-connect.com This opens the door to a vast and unexplored chemical space.

Suzuki-Miyaura Coupling: Reaction with various aryl- or heteroaryl-boronic acids would yield 3-aryl-4-methyl-1,2,5-oxadiazoles. mdpi.com

Sonogashira Coupling: Coupling with terminal alkynes would provide access to 3-alkynyl-4-methyl-1,2,5-oxadiazoles, which are valuable precursors for further transformations. mdpi.com

Heck Coupling: Reaction with alkenes would lead to the formation of 3-alkenyl derivatives.

Buchwald-Hartwig Amination: Coupling with amines, amides, or carbamates would furnish 3-amino-substituted 1,2,5-oxadiazoles, introducing key pharmacophoric groups.

Metal-Halogen Exchange: Treatment with organolithium or Grignard reagents at low temperatures could facilitate a metal-halogen exchange, generating a nucleophilic organometallic furazan species. This intermediate could then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the 3-position.

Furoxan Ring-Opening: A characteristic reaction of 1,2,5-oxadiazoles is their propensity to undergo thermal or photochemical ring-opening to generate two nitrile oxide intermediates. researchgate.netresearchgate.net The influence of the iodo and methyl substituents on the kinetics and pathway of this fragmentation is an intriguing area for mechanistic investigation.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful, resource-efficient toolkit to predict the behavior of this compound and guide experimental work. nih.gov By employing methods like Density Functional Theory (DFT), researchers can gain deep insights into the molecule's properties and reactivity before stepping into the laboratory.

Prediction of Physicochemical Properties: Computational models can accurately predict key molecular attributes such as geometry, electrostatic potential maps (highlighting electron-rich and -poor regions), dipole moment, and spectroscopic signatures (¹H, ¹³C NMR).

Elucidation of Reaction Mechanisms: The transition states and reaction pathways for the proposed synthetic and derivatization reactions can be modeled. nih.gov This would provide critical data on activation energy barriers, helping to determine optimal reaction conditions and predict regioselectivity in the iodination and subsequent coupling reactions.

Virtual Screening and Drug Design: Given the established biological activity of many oxadiazole-containing compounds, derivatives of this compound could be computationally docked into the active sites of enzymes (like kinases or topoisomerases) to predict binding affinities. nih.govnih.gov This in silico screening can identify promising candidates for synthesis and biological evaluation, accelerating the drug discovery process.

| Computational Method | Application for this compound | Research Goal |

| Density Functional Theory (DFT) | Calculation of ground-state geometry, electronic structure, and orbital energies. | Understand molecular stability and intrinsic electronic properties. |

| Electrostatic Potential Mapping | Visualization of charge distribution on the molecular surface. | Identify sites susceptible to nucleophilic or electrophilic attack. |

| Transition State Modeling | Calculation of energy barriers for iodination and cross-coupling reactions. | Elucidate reaction mechanisms and predict regiochemical outcomes. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational flexibility over time. | Assess interactions with solvents or biological macromolecules. |

| QSAR and Molecular Docking | Prediction of biological activity and binding modes with protein targets. | Identify derivatives with high potential for drug development applications. nih.gov |

Potential for Derivatization in Advanced Organic Synthesis

The true value of this compound is realized when it is used as a foundational building block in complex molecule synthesis. Each reaction performed on the C-I bond generates a new class of compounds with distinct properties, enabling rapid diversification from a single, accessible intermediate. The derivatization potential is extensive and could significantly impact the synthesis of novel chemical entities for various applications.

| Reaction Type | Reagent Class | Resulting Compound Class | Potential Application Area |

| Suzuki-Miyaura Coupling | Arylboronic Acids | 3-Aryl-4-methyl-1,2,5-oxadiazoles | Medicinal Chemistry, Materials |

| Sonogashira Coupling | Terminal Alkynes | 3-Alkynyl-4-methyl-1,2,5-oxadiazoles | Organic Synthesis, Click Chemistry |

| Heck Coupling | Alkenes | 3-Alkenyl-4-methyl-1,2,5-oxadiazoles | Polymer Science, Materials |

| Buchwald-Hartwig Amination | Amines / Amides | 3-Amino-4-methyl-1,2,5-oxadiazoles | Medicinal Chemistry, Agrochemicals |

| Stille Coupling | Organostannanes | 3-Alkyl/Aryl-4-methyl-1,2,5-oxadiazoles | Organic Synthesis |

| Metal-Halogen Exchange + CO₂ | Organolithiums, CO₂ | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | Pharmaceutical Synthesis |

Outlook on Methodological Innovations in Halogenated Heterocycle Synthesis

The synthesis and application of this compound can benefit immensely from broader innovations in synthetic methodology. jmu.edu Adopting modern techniques will be key to producing this and other halogenated heterocycles in a more efficient, sustainable, and scalable manner.

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for potentially energetic intermediates or for improving the efficiency of cross-coupling reactions. beilstein-journals.org Flow chemistry can also facilitate safer handling of reagents and enable seamless multi-step syntheses.

Photoredox and Electrocatalysis: Light- and electricity-driven reactions are at the forefront of green chemistry. jmu.edu Developing photoredox or electrochemical methods for the iodination or cross-coupling of the furazan ring could reduce reliance on expensive metal catalysts and harsh reagents, offering milder and more sustainable synthetic routes.

C-H Activation/Iodination: A paramount goal in modern synthesis is the direct functionalization of C-H bonds. The development of catalytic systems capable of directly and regioselectively converting a C-H bond on the 4-methyl-1,2,5-oxadiazole ring to a C-I bond would represent a significant leap in efficiency, bypassing the need for multi-step sequences.

Sustainable Catalysis: While palladium is highly effective, there is a strong drive to develop catalysts based on more earth-abundant and less toxic metals like cobalt, nickel, or iron for cross-coupling reactions. mdpi.com Applying these next-generation catalysts to iodo-furazan substrates would align with the principles of green chemistry.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation across the chemical sciences.

常见问题

Basic: What synthetic methodologies are recommended for preparing 3-Iodo-4-methyl-1,2,5-oxadiazole?

Answer:

The synthesis of 1,2,5-oxadiazole derivatives typically involves cyclization or functionalization reactions. For example, 3-aminomethyl-4-methyl-1,2,5-oxadiazole derivatives can be synthesized by refluxing starting materials in polar solvents like ethanol or DMSO under controlled conditions. A key step includes introducing substituents at the 3- and 4-positions via nucleophilic substitution or coupling reactions. Microreactor technology has been employed to optimize continuous-flow synthesis, improving yield and reproducibility by precise control of reaction parameters (e.g., temperature, mixing efficiency) .

Basic: How is the structural characterization of this compound performed?

Answer:

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR and IR spectroscopy identify substitution patterns and functional groups (e.g., iodine and methyl groups) .

- X-ray crystallography resolves bond lengths and angles, as demonstrated for similar oxadiazole sulfones (e.g., orthorhombic crystal system with Pna2₁ space group) .

- High-resolution mass spectrometry (HRMS) validates molecular formulas .

Advanced: How can Pt(II) complexes with 1,2,5-oxadiazole ligands be designed for dual DNA/STAT3 targeting?

Answer:

Design focuses on integrating a planar Pt(II) center with oxadiazole ligands functionalized at the 3-position. For instance, 3-aminomethyl-4-methyl-1,2,5-oxadiazole derivatives are coordinated to Pt(II) to enable DNA intercalation while the oxadiazole moiety inhibits STAT3 signaling. This dual mechanism is validated via cytotoxicity assays and STAT3 phosphorylation inhibition studies .

Advanced: What molecular docking strategies evaluate interactions with viral proteases?

Answer:

Docking software (e.g., MOE) is used to simulate ligand-protein interactions. For oxadiazoles, grid-based docking assesses binding affinities to protease active sites (e.g., SARS-CoV-2 Mpro). Key metrics include binding energy (ΔG), hydrogen bonding, and hydrophobic interactions. Post-docking analysis (e.g., RMSD values) validates pose stability .

Advanced: How is nitric oxide (NO) release assessed in oxadiazole derivatives?

Answer:

NO release is quantified via chemiluminescence or Griess assay. For example, furoxan derivatives (1,2,5-oxadiazole 2-oxide) release NO under physiological conditions, measured by nitrite accumulation in vitro. Mechanistic studies may involve ESR spectroscopy to detect NO radicals .

Advanced: How does microreactor technology optimize continuous-flow synthesis?

Answer:

Microreactors enable precise mixing and temperature control. For 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid synthesis, reagents are pumped through pre-mixing and reaction modules (residence time: 10–30 min), achieving >90% yield. This method reduces side reactions and enhances scalability .

Basic: What functionalization reactions are feasible at the 3- and 4-positions of 1,2,5-oxadiazoles?

Answer:

- 3-position: Nucleophilic substitution with amines or thiols.

- 4-position: Electrophilic aromatic substitution (e.g., iodination) or cross-coupling (e.g., Suzuki).

- Ring modification: Sulfur atom substitution via reaction with S₂Cl₂, converting oxadiazole to thiadiazole .

Advanced: How is thermal stability evaluated for energetic material applications?

Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and exothermic peaks. For oxadiazole-based energetic materials, stability is correlated with substituent electron-withdrawing effects (e.g., nitro or cyano groups) .

Basic: Which spectroscopic techniques confirm substitution patterns in oxadiazoles?

Answer:

- ¹H/¹³C NMR: Methyl groups at the 4-position appear as singlets (~2.5 ppm for ¹H; ~15 ppm for ¹³C).

- IR spectroscopy: C=N stretching (1600–1650 cm⁻¹) confirms the oxadiazole ring .

Advanced: How do crystal packing effects influence compound stability?

Answer:

X-ray crystallography reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For 3-phenylsulfanyl-4-phenylsulfonyl-1,2,5-oxadiazole 2-oxide, orthorhombic packing (Pna2₁) with S=O···H bonds enhances thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。